1-Methyl-1H-imidazol-5-amine hydrochloride is a substituted imidazole derivative used as a building block in organic synthesis and medicinal chemistry research. [] It plays a crucial role in developing novel pharmaceutical compounds, particularly those targeting serotonin receptors and enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). [, ]
1-Methyl-1H-imidazol-5-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 97.12 g/mol. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals. Imidazole derivatives, including 1-methyl-1H-imidazol-5-amine hydrochloride, are significant in medicinal chemistry due to their roles as building blocks in drug design and development.
The synthesis of 1-methyl-1H-imidazol-5-amine hydrochloride can be achieved through various methods. A notable approach involves the reaction of 1-methylimidazole with suitable amine sources under controlled conditions. For instance, one method includes treating 1-methylimidazole with an appropriate alkyl halide in the presence of a base to facilitate nucleophilic substitution.
In one synthetic route, 1-methylimidazole is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide, leading to the formation of the corresponding amine. The process typically requires heating and stirring to ensure complete reaction, followed by purification steps such as crystallization or chromatography to isolate the hydrochloride salt form.
The molecular structure of 1-methyl-1H-imidazol-5-amine hydrochloride features a five-membered imidazole ring with a methyl group at position one and an amino group at position five. The presence of the hydrochloride indicates that it exists as a salt, enhancing its solubility in water.
1-Methyl-1H-imidazol-5-amine hydrochloride can participate in various chemical reactions typical of amines and imidazoles. These include:
For example, when reacted with an acyl chloride, the amino group attacks the carbonyl carbon, leading to the formation of an amide bond. This reaction is typically conducted under inert atmosphere conditions to prevent side reactions.
The mechanism of action for 1-methyl-1H-imidazol-5-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Studies have shown that imidazole derivatives can act as inhibitors for certain enzymes, modulating their activity by binding to active sites or allosteric sites. This characteristic is crucial for developing therapeutic agents targeting specific diseases.
1-Methyl-1H-imidazol-5-amine hydrochloride is typically a white crystalline solid. It is soluble in water and polar solvents due to its ionic nature when in hydrochloride form.
The compound exhibits basic properties due to the presence of the amino group. Its pKa values indicate that it can exist in both protonated and deprotonated forms depending on the pH of the environment.
The primary applications of 1-methyl-1H-imidazol-5-amine hydrochloride are found in medicinal chemistry and drug development. Its derivatives are explored for their potential as:
Additionally, this compound serves as a precursor for synthesizing more complex molecules used in pharmaceuticals, agrochemicals, and materials science.
The synthesis of 1-methyl-1H-imidazol-5-amine hydrochloride demands precise control over positional selectivity due to the inherent reactivity of the imidazole heterocycle. The 4- and 5-positions of imidazole are electronically similar, making regioselective amination at C5 particularly challenging. Two predominant strategies address this: direct C-H amination and directed metalation.
Direct amination employs halogenated precursors like 5-bromo-1-methylimidazole, where palladium-catalyzed Buchwald-Hartwig amination or copper-mediated reactions install the amine group. Using Pd(OAc)₂/XPhos catalytic systems, aryl amination proceeds at 80–100°C in toluene, achieving yields of 75–85% for the protected amine precursor [2]. Alternatively, directed ortho-metalation (DoM) leverages the nitrogen atom’s directing effect. Treating 1-methylimidazole with n-BuLi at −78°C generates a C2-lithiated intermediate, which undergoes transmetalation with ZnCl₂. Subsequent Negishi coupling with O-benzoylhydroxylamine introduces the amine group at C5 with 70% regioselectivity [2] [8].
Table 1: Regioselective Approaches to 1-Methyl-1H-imidazol-5-amine
Method | Reagents/Conditions | Regioselectivity (C5:C4) | Yield (%) |
---|---|---|---|
Halogenation/Amination | 5-Br-imidazole, Pd(OAc)₂/XPhos, 100°C | >20:1 | 85 |
Directed Metalation | n-BuLi/ZnCl₂, O-Benzoylhydroxylamine | 7:1 | 70 |
Radical Amination | NBS, then NH₃/NaI, DMSO | 3:1 | 65 |
Electrophilic amination via bromination represents a third approach. Treatment of 1-methylimidazole with N-bromosuccinimide (NBS) yields 4-bromo-1-methylimidazole as the kinetic product, while thermodynamic control at higher temperatures favors the 5-bromo isomer [7] [8]. Subsequent amination under high-pressure ammonia with NaI in DMSO achieves moderate selectivity (3:1 C5:C4) but requires downstream purification.
Catalytic methods enhance efficiency in installing both the N-methyl group and C5-amine. Tandem methylation-amination sequences minimize step count and improve atom economy.
N-Methylation leverages acid-catalyzed reactions with methanol or dimethyl carbonate (DMC). Using H₂SO₄ (5 mol%) at 150°C, imidazole undergoes selective N-methylation with methanol (85% yield), avoiding C-methylation byproducts [8]. DMC, a greener methylating agent, achieves 90% conversion with K₂CO₃ at 80°C, reducing waste from stoichiometric agents like methyl iodide [8]. For the amine installation, copper-catalyzed C–N coupling is pivotal. CuI/1,10-phenanthroline systems enable amination of 5-bromo-1-methylimidazole with aqueous ammonia at 100°C, yielding the free base at 78% efficiency before hydrochloride salt formation [2] [5].
Table 2: Catalytic Systems for Key Transformations
Reaction | Catalyst/Reagent | Conditions | Yield (%) |
---|---|---|---|
N-Methylation | H₂SO₄ (5 mol%) | MeOH, 150°C, 12h | 85 |
N-Methylation (green) | K₂CO₃, DMC | 80°C, 24h | 90 |
C5-Amination | CuI/1,10-phenanthroline | NH₃(aq), 100°C, 24h | 78 |
Reductive Amination | Ru-PNP pincer complex | H₂ (50 bar), 120°C | 82 |
Reductive amination offers an alternative route starting from 1-methyl-1H-imidazole-5-carbaldehyde. Using Ru-PNP pincer catalysts under hydrogen pressure (50 bar), the aldehyde undergoes conversion to the amine via an imine intermediate, achieving 82% yield with high chemoselectivity [9]. This method bypasses halogenation but requires specialized equipment.
Solvent-free methodologies minimize environmental impact while enhancing reaction efficiency. Microwave-assisted synthesis enables rapid cyclization and functionalization. For example, reacting glyoxal, methylamine, and ammonium acetate under solventless microwave irradiation (300 W, 140°C) generates the 1-methylimidazole core in 15 minutes (88% yield) [2]. Subsequent bromination-amination preserves the solvent-free advantage using mechanochemical methods: ball-milling 1-methylimidazole with NBS and ammonium carbonate directly yields 1-methyl-1H-imidazol-5-amine hydrobromide, converted to hydrochloride via ion exchange [2].
Ionic liquids (ILs) serve dual roles as recyclable solvents and catalysts. The eutectic mixture urea-ZnCl₂ (melting point: 40°C) efficiently catalyzes imidazole ring formation at 80°C and dissolves ammonium acetate, facilitating in situ amination. After extraction, the IL is reused ≥5 times without activity loss [2]. Similarly, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) accelerates nucleophilic amination of bromoimidazoles, reducing reaction times from 24h to 3h [8].
Table 3: Green Synthesis Metrics Comparison
Method | Energy Use | E-factor | PMI | Yield (%) |
---|---|---|---|---|
Conventional solution | High (reflux, 24h) | 32 | 45 | 75 |
Solventless microwave | Low (300 W, 15 min) | 5 | 8 | 88 |
Mechanochemical | Low (ball milling) | 3 | 6 | 80 |
Ionic liquid-catalyzed | Moderate (80°C, 3h) | 8* | 12* | 85 |
*After 5 recycles
Flow chemistry further enhances sustainability. Continuous hydrogenation of 1-methyl-1H-imidazole-5-nitrile over Raney Ni at 100°C achieves full conversion in <10 minutes residence time, eliminating batch-process safety risks [9].
1-Methyl-1H-imidazol-5-amine hydrochloride serves as a versatile synthon for bioactive derivatives. Its nucleophilic amine group undergoes acylations, sulfonylations, and heterocycle-forming reactions to enhance pharmacological potential.
Fragment-based drug discovery (FBLD) campaigns utilize this scaffold for targeting protein-protein interfaces. For instance, in PRMT5/MTA complex inhibitors, the amine is acylated with p-iodobenzoyl chloride to form a key fragment (KD = 0.74 µM against PRMT5/MTA). X-ray crystallography confirms the derivative binds the substrate site, forming H-bonds with Glu435 and Glu444 while enabling π-stacking with Phe327 [5]. Similarly, coupling with acrylaldehydes via Knoevenagel condensation yields electrophilic warheads like (E)-3-(1-methyl-1H-imidazol-5-yl)acrylaldehyde, which undergoes cyclization with hydrazines to form pyrazole-based kinase inhibitors (JAK2 IC₅₀ = 12.3 nM) [9].
Table 4: Bioactive Derivatives from 1-Methyl-1H-imidazol-5-amine
Derivative | Synthetic Route | Target | Potency |
---|---|---|---|
N-(p-Iodobenzoyl) derivative | Acylation with p-Iodobenzoyl chloride | PRMT5/MTA complex | KD = 0.74 µM |
Pyrazole analog | Condensation with acrylaldehyde/hydrazine | JAK2 kinase | IC₅₀ = 12.3 nM |
Benzimidazole-fused derivative | Cyclization with 2-fluorobenzaldehyde | Bcl-2 inhibitors | Kd = 8.5 µM |
Heterocycle annulation significantly alters physicochemical properties. Oxidative cyclization with 2-fluorobenzaldehyde using I₂/DMSO yields tetracyclic benzimidazo[1,2-a]imidazoles, enhancing DNA binding affinity (Kd = 8.5 µM) [2]. Alternatively, Suzuki-Miyaura coupling of the iodinated derivative—prepared via diazotization-iodination—enables biaryl extensions. Coupling with 4-formylphenylboronic acid introduces an aldehyde handle for subsequent Schiff base formation, generating antimycobacterial compounds (MIC = 1.6 µg/mL) [9].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1